![molecular formula C21H23N3O5S B2368458 Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924100-41-4](/img/structure/B2368458.png)
Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have synthesized novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. Specifically, compound 12e demonstrated remarkable activity against lymphoma cell lines (SU-DHL-6, WSU-DLCL-2, and K562) with IC50 values of 0.55 μM, 0.95 μM, and 1.68 μM, respectively. Importantly, it exhibited low toxicity against normal HEK-293T cells .
- Thieno[3,2-d]pyrimidine derivatives, including our compound, have been identified as representatives of colchicine-binding site inhibitors (CBSIs). These CBSIs exhibit potent antiproliferative activity by binding to tubulin. Notably, X-ray cocrystal structures of compounds 4a, 25a, and the optimal molecule 13 in complex with tubulin have been elucidated .
- In human cells, receptor-interacting protein kinase 2 (RIPK2) mediates downstream enzymatic cascades from nucleotide-binding oligomerization domain-containing receptors 1 and 2 (NOD1/2), which regulate pro-inflammatory signaling. Our compound may play a role in modulating these pathways .
Antitumor Activity
Colchicine-Binding Site Inhibition
Regulation of Pro-Inflammatory Signaling
properties
IUPAC Name |
methyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-6-9-30-21-23-18-17(19(25)24-21)16(15(11(2)22-18)20(26)29-5)12-7-8-13(27-3)14(10-12)28-4/h6-8,10,16H,1,9H2,2-5H3,(H2,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJCNLMUOHHSEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.